molecular formula C25H32N2O6 B2598408 N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-leucine CAS No. 956940-57-1

N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-leucine

Cat. No.: B2598408
CAS No.: 956940-57-1
M. Wt: 456.539
InChI Key: IUFXPBVRSZEFGW-AJZOCDQUSA-N
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Description

N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-leucine is a complex organic compound with the molecular formula C25H32N2O6 and a molecular weight of 456.539 g/mol This compound features a dihydroisoquinoline core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-leucine typically involves multiple steps:

    Formation of the Dihydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the dihydroisoquinoline ring.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol in the presence of a strong acid like sulfuric acid or a base like sodium methoxide.

    Coupling with L-Leucine: The final step involves coupling the dihydroisoquinoline derivative with L-leucine using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated peptide synthesizers could also streamline the coupling process with L-leucine.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the dihydroisoquinoline ring can yield tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic aromatic substitution can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound’s structure suggests potential interactions with various biological targets, including enzymes and receptors. It could be used in the development of enzyme inhibitors or receptor modulators.

Medicine

In medicine, the compound may have applications as a drug candidate due to its potential pharmacological activities. Its dihydroisoquinoline core is a common feature in many natural products with therapeutic properties.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-leucine likely involves binding to specific molecular targets such as enzymes or receptors. The methoxy groups and the leucine moiety may enhance its binding affinity and specificity. The dihydroisoquinoline core can interact with aromatic residues in the target protein, while the leucine moiety can engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2

Properties

IUPAC Name

(2S)-2-[[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O6/c1-15(2)12-20(24(28)29)26-25(30)27-11-10-17-13-21(32-4)22(33-5)14-19(17)23(27)16-6-8-18(31-3)9-7-16/h6-9,13-15,20,23H,10-12H2,1-5H3,(H,26,30)(H,28,29)/t20-,23?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFXPBVRSZEFGW-AJZOCDQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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